molecular formula C8H18N2 B1314619 (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine CAS No. 87583-89-9

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Cat. No.: B1314619
CAS No.: 87583-89-9
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-YUMQZZPRSA-N
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Description

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C8H18N2. It is a chiral diamine, meaning it has two amine groups attached to a cyclohexane ring, and it exists in a specific stereoisomeric form. This compound is known for its applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or the reductive amination of cyclohexane-1,2-dione. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the diketone precursor. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of N-substituted derivatives.

Scientific Research Applications

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, as a chiral ligand, it can facilitate the formation of enantiomerically pure products by stabilizing specific transition states during catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

    Cyclohexane-1,2-diamine: The parent compound without the N,N’-dimethyl groups.

    N,N’-Dimethyl-1,2-diaminopropane: A structurally similar compound with a propane backbone instead of cyclohexane.

Uniqueness

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the production of enantiomerically pure compounds is crucial.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550514
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87583-89-9
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
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